

Application Notes and Protocols for BMS-813160

in Chemotaxis Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3][4] These receptors and their ligands, such as CCL2 and CCL5, play a crucial role in orchestrating the migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation and tumors.[2][3] The ability of BMS-813160 to inhibit the migration of these cells makes it a compound of significant interest in the research of inflammatory diseases and immuno-oncology.[5][6] These application notes provide a detailed protocol for utilizing BMS-813160 in an in vitro chemotaxis assay to evaluate its inhibitory effects on CCR2/CCR5-mediated cell migration.

Principle of the Assay

The chemotaxis assay is a fundamental method to study the directional migration of cells in response to a chemical gradient (chemoattractant).[7] A widely used method is the Boyden chamber or Transwell assay.[8][9] In this system, cells are placed in an upper chamber, separated from a lower chamber by a microporous membrane. The lower chamber contains the chemoattractant. Cells expressing the corresponding receptor will migrate through the pores towards the higher concentration of the chemoattractant. By introducing an antagonist like **BMS-813160**, the extent of migration inhibition can be quantified, thereby determining the antagonist's potency.



Data Presentation

The inhibitory activity of **BMS-813160** on CCR2 and CCR5 is summarized in the table below. This data is crucial for determining the appropriate concentration range to be used in a chemotaxis assay.

Target	IC50 (nM)	Assay Type
CCR2	6.2	Binding Assay
CCR5	3.6	Binding Assay
CCR2	0.8	CTX Assay
CCR5	1.1	CTX Assay
CCR2	4.8	CD11b Assay
CCR5	5.7	CD11b Assay

Data sourced from MedchemExpress.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting a chemotaxis assay with **BMS-813160**.

Materials and Reagents

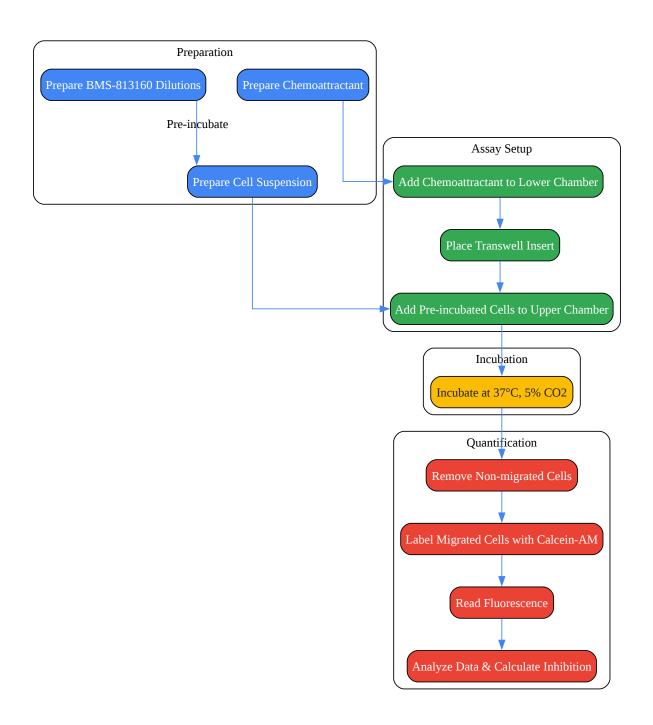
- Cells: Human monocytic cell line (e.g., THP-1, U937) or primary human monocytes expressing CCR2 and CCR5.
- Chemoattractants: Recombinant human CCL2 (MCP-1) and CCL5 (RANTES) (PeproTech or equivalent).
- Antagonist: BMS-813160 (MedchemExpress, Selleck Chemicals, or equivalent).
- Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
- Control Vehicle: Dimethyl sulfoxide (DMSO).



- Detection Reagent: Calcein-AM (Thermo Fisher Scientific or equivalent).
- Transwell Inserts: 24-well or 96-well format with a 5 μm pore size polycarbonate membrane (Corning, Greiner Bio-One, or equivalent).[10]
- Multi-well Plates: Companion plates for the Transwell inserts.
- Fluorescence Plate Reader: With appropriate filters for Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
- Standard laboratory equipment: Pipettes, sterile tubes, centrifuge, CO2 incubator, etc.

Experimental Workflow





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Caption: Workflow for the BMS-813160 Chemotaxis Assay.



Step-by-Step Protocol

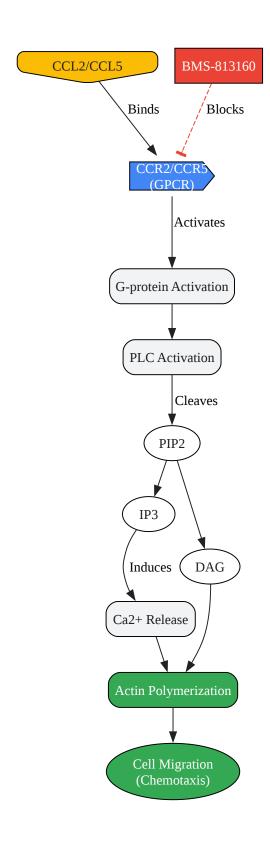
- Cell Preparation: a. Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. b. The day before
 the assay, starve the cells by culturing them in serum-free medium for 16-18 hours.[11] c. On
 the day of the assay, harvest the cells and resuspend them in assay medium (RPMI + 0.5%
 BSA) at a concentration of 1 x 10⁶ cells/mL. d. Check cell viability using Trypan Blue; it
 should be >95%.
- Compound Preparation: a. Prepare a 10 mM stock solution of BMS-813160 in DMSO. b.
 Perform serial dilutions of the BMS-813160 stock solution in assay medium to achieve final
 concentrations ranging from 0.1 nM to 1 μM. c. Prepare a vehicle control with the same final
 concentration of DMSO as the highest BMS-813160 concentration (final DMSO should not
 exceed 0.1%).
- Pre-incubation: a. Mix equal volumes of the cell suspension and the diluted BMS-813160 (or vehicle control). b. Incubate for 30 minutes at 37°C.
- Chemotaxis Setup: a. Add 600 μL of assay medium containing the chemoattractant (e.g., 10 nM CCL2 or CCL5) to the lower wells of a 24-well plate. b. Include negative control wells containing only assay medium (to measure random migration) and positive control wells with chemoattractant but vehicle-treated cells (to measure maximal migration). c. Carefully place the 5 μm pore size Transwell inserts into the wells, avoiding air bubbles. d. Add 100 μL of the pre-incubated cell suspension to the upper chamber of each insert.
- Incubation: a. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Quantification of Migration: a. After incubation, carefully remove the Transwell inserts from the plate. b. Remove the non-migrated cells from the top side of the membrane by gently wiping with a cotton swab. c. To quantify the migrated cells, add a solution containing Calcein-AM (e.g., 4 µg/mL in PBS) to the lower chamber and incubate for 30-60 minutes at 37°C to allow migrated cells to take up the dye. d. Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis: a. Subtract the fluorescence reading of the negative control (random migration) from all other readings. b. Calculate the percentage of migration inhibition for each



BMS-813160 concentration relative to the vehicle-treated positive control (maximal migration). c. Plot the percentage of inhibition against the log concentration of **BMS-813160** and determine the IC50 value using non-linear regression analysis.

Signaling Pathway





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Caption: CCR2/CCR5 signaling pathway and inhibition by BMS-813160.



Conclusion

This document provides a comprehensive framework for conducting a chemotaxis assay to evaluate the inhibitory properties of **BMS-813160**. The provided protocol is a general guideline and may require optimization for specific cell types and experimental conditions. By following these procedures, researchers can effectively assess the potential of **BMS-813160** to modulate immune cell trafficking, a key process in various pathological conditions.

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